8-azepan-1-yl-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a xanthine derivative characterized by a purine-2,6-dione core with substitutions at the 1-, 3-, 7-, and 8-positions. Key structural features include:
- 1,3-Dimethyl groups: Common in xanthines like theophylline and caffeine, these groups enhance metabolic stability and modulate receptor affinity.
- 8-Azepan-1-yl: A seven-membered cyclic amine substituent, distinguishing it from smaller heterocycles like piperidine or pyrrolidine.
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-23-18-17(19(28)24(2)21(23)29)26(14-16(27)15-10-6-5-7-11-15)20(22-18)25-12-8-3-4-9-13-25/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWUNJOJNESJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-36-4 | |
| Record name | 8-(1-AZEPANYL)-1,3-DIMETHYL-7-(2-OXO-2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 8-azepan-1-yl-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound belongs to the purine family and features a unique azepane ring. Its structure can be summarized as follows:
- Molecular Formula: C₁₅H₁₈N₄O₂
- Molecular Weight: 286.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation: It has been suggested that this compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
These findings suggest that the compound effectively inhibits cell proliferation in various cancer types.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential utility in inflammatory diseases.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects. It has been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions, which could be beneficial for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 1,3-Dimethyl-3-(2-oxo-2-phenylethyl)indolin-2-one , 8-azepan-1-yl derivatives exhibit enhanced biological activity due to their unique structural features that facilitate better binding to biological targets.
| Compound Name | Biological Activity |
|---|---|
| 8-Azepan derivative | Anticancer, anti-inflammatory |
| 1,3-Dimethylindolin derivative | Moderate anticancer activity |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines and established dose-response relationships that support its use as a potential anticancer agent.
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in significant reductions in swelling and pain markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
8-(1-Piperidinyl) Analogs
- Example : 8-(1-Piperidinyl)-7-(2-(4-methylphenyl)-2-oxoethyl)-1,3-dimethylpurine-2,6-dione .
- Key Differences :
- Ring Size : Piperidine (6-membered) vs. azepane (7-membered). Larger rings like azepane may enhance conformational flexibility and receptor-binding kinetics.
- Electronic Effects : Azepane’s longer alkyl chain could reduce basicity compared to piperidine, altering solubility and membrane permeability.
- Activity : Piperidine-containing analogs are often explored for anti-inflammatory or antiarrhythmic properties, but azepane derivatives may exhibit improved target engagement due to steric and electronic optimizations .
8-Benzylamino Derivatives
- Example: 8-(Pyridin-2-yl-methylamino)-1,3-dimethyl-7-substituted xanthines .
- Key Differences: Substituent Type: Acyclic benzylamine vs. cyclic azepane. The latter may reduce metabolic degradation and enhance pharmacokinetics. Hydrogen Bonding: Azepane’s secondary amine could participate in stronger hydrogen bonding compared to primary amines in benzylamino analogs.
- Activity: Benzylamino derivatives show hypotensive effects, suggesting azepane-containing compounds might retain or amplify these properties with improved stability .
Substituent Variations at the 7-Position
7-(2-Ethoxyethyl) Analogs
- Example : 8-Azepan-1-yl-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione .
- Key Differences: Functional Group: Ethoxyethyl (ether) vs. 2-oxo-2-phenylethyl (ketone + aromatic). Lipophilicity: The phenyl group in the target compound may enhance lipophilicity (logP ~2.5), favoring blood-brain barrier penetration compared to ethoxyethyl derivatives .
7-Alkynyl Derivatives
- Example : 1,3-Dimethyl-7-(prop-2-yn-1-yl)-8-substituted xanthines .
- Key Differences: Reactivity: Alkynyl groups enable click chemistry modifications, whereas the 2-oxo-2-phenylethyl group offers stability and predictable binding. Biological Targets: Alkynyl derivatives are often intermediates, while the target compound’s phenyl-ketone motif may directly engage with adenosine receptors or AChE .
Acetylcholinesterase (AChE) Inhibition
- Caffeine-Piperidine Hybrids : Compound 2b (IC₅₀ = 0.17 µM) demonstrates potent AChE inhibition .
- Target Compound: The azepane group’s size and flexibility may improve binding to AChE’s peripheral anionic site, though specific data are needed. The 2-oxo-2-phenylethyl group could mimic phenylpiperidine motifs in known inhibitors .
Antiarrhythmic and Hypotensive Effects
- 8-Morpholin-4-yl-ethylamino Derivatives: Exhibit prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55) .
- Target Compound: The azepane’s cyclic structure may enhance cardiotonic effects by modulating ion channels or adrenergic receptors, similar to 8-benzylamino analogs .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
- Metabolic Stability : Azepane’s cyclic structure may reduce CYP450-mediated oxidation relative to acyclic amines .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 8-azepan-1-yl-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:
- Step 1 : Reacting 1,3-dimethylxanthine derivatives with azepane under polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours to introduce the azepan-1-yl group .
- Step 2 : Functionalizing the 7-position via alkylation with 2-oxo-2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) at room temperature .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to isolate the product .
- Critical Parameters : Solvent polarity, temperature control, and reaction time significantly impact yield (typically 45–65%) .
Q. How is the compound characterized post-synthesis to confirm its structural integrity?
- Methodological Answer : A combination of spectral and analytical techniques is required:
- FTIR : Peaks at ~1695 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I band) confirm the purine-dione core and ketone group .
- ¹H/¹³C NMR : Key signals include δ 3.2–3.5 ppm (N-CH₃ groups) and δ 7.3–7.5 ppm (phenyl protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodological Answer : Stability is influenced by:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic Degradation : Avoid aqueous buffers at pH >8.0, as the 8-azepan-1-yl group may undergo hydrolysis .
- Oxidative Stability : Use inert atmospheres (N₂/Ar) during long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
- Methodological Answer : Contradictions often arise from experimental variables:
- Biological Systems : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (e.g., rat vs. mouse) affect activity .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate with standardized protocols .
- Control Experiments : Include positive controls (e.g., theophylline for adenosine receptor studies) to benchmark activity .
- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify consensus mechanisms .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking and dynamics simulations:
- Software : AutoDock Vina or Schrödinger Suite for docking into adenosine receptor subtypes (A₁, A₂A) .
- Parameterization : Apply ChemAxon’s Chemicalize for drug-likeness predictions (logP, PSA) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodological Answer : Focus on modifying substituents at key positions:
- 7-Position : Replace 2-oxo-2-phenylethyl with alkyl chains (e.g., pentyl, isopentyl) to alter lipophilicity and receptor affinity .
- 8-Position : Substitute azepan-1-yl with piperidinyl or morpholino groups to test steric effects .
- 3-Position : Introduce chiral centers (e.g., 3-ethyl vs. 3-methyl) to study enantioselective interactions .
- Data Table :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 7 | 2-oxo-2-phenylethyl | Prophylactic antiarrhythmic activity | |
| 8 | Azepan-1-yl | Improved metabolic stability | |
| 3 | Methyl → Ethyl | Altered enzyme inhibition kinetics |
Q. What experimental designs assess the compound’s covalent interactions with nucleophilic targets (e.g., cysteine residues)?
- Methodological Answer :
- Mass Spectrometry : Use LC-MS/MS to detect adduct formation with glutathione or serum albumin .
- Kinetic Studies : Measure reaction rates with thiol-containing probes (e.g., DTNB assay) .
- Mutagenesis : Engineer cysteine-to-serine mutations in target proteins to confirm binding sites .
Q. How can crystallography data (via SHELX) resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
